molecular formula C53H52Cl2N8O17 B12283643 22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Cat. No.: B12283643
M. Wt: 1143.9 g/mol
InChI Key: JHIKFOISFAQTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex macrocyclic molecule featuring a polycyclic scaffold with multiple functional groups, including dichloro, hydroxy, amino-oxoethyl, and a 4-methyl-2-(methylamino)pentanoyl side chain. The presence of both hydrophilic (hydroxy, carboxylic acid) and hydrophobic (chloro, methylamino) groups suggests amphiphilic properties, which may influence solubility and membrane permeability .

Properties

IUPAC Name

22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIKFOISFAQTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H52Cl2N8O17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1143.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vancomycin aglycon involves a complex multi-step process. A next-generation total synthesis was achieved in 17 steps from the constituent amino acid subunits.

Industrial Production Methods: Industrial production of vancomycin aglycon typically involves the hydrolysis of vancomycin to remove the glycosidic residues. This process can be achieved under mild conditions, providing vancomycin aglycon and the amino sugar vancosamine .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues from the Evidence

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name/ID Core Structure Key Functional Groups Notable Features
Target Compound Octacyclic macrocycle 5,15-dichloro; 6 hydroxy; 4-methyl-2-(methylamino)pentanoyl; carboxylic acid High rigidity due to fused rings; potential enzyme inhibition via ketoamide moieties.
Compound Modified octacyclic macrocycle Trihydroxyoxane (sugar-like moiety); additional glycosylation Enhanced hydrophilicity; possible carbohydrate-mediated targeting.
α-Ketoamide Inhibitor (Compound 49, ) Linear α-ketoamide 2-Chlorophenethyl; phenylpentanamide Smaller, flexible structure; designed for phospholipase A2 inhibition.
Saponins () Triterpenoid glycosides Multiple glycosyl units; oleanolic acid core High molecular weight; cytotoxicity via membrane disruption.
Pyrrolo-Pyrimidine Derivative (Compound 7, ) Pyrrolo-pyrimidine core Dimethylamino-methylene; pentanedioic acid Dual functional groups for receptor binding; potential kinase inhibition.

Functional Group Analysis

  • Chloro Substituents : Present in the target compound and ’s α-ketoamide, these groups enhance electrophilicity and may facilitate covalent binding to biological targets .
  • Hydroxy/Carboxylic Acid Groups : Shared with saponins (), these moieties improve water solubility but may reduce blood-brain barrier permeability .
  • Amino-Oxoethyl Side Chain: Unique to the target compound, this group may mimic natural substrates in enzymatic reactions, similar to the α-ketoamide in .

Target Compound’s Hypothesized Activity

While direct pharmacological data for the target compound are absent in the evidence, its structural features suggest:

  • Antimicrobial Potential: Analogues with chloro and hydroxy groups (e.g., poplar bud extracts in ) exhibit antibacterial effects, implying possible synergy in the target compound .
  • Enzyme Inhibition : The α-ketoamide moiety in inhibits phospholipase A2; the target’s similar groups may target proteases or oxidoreductases .
  • Cytotoxicity : Macrocyclic rigidity and dichloro groups align with cytotoxic saponins (), though glycosylation differences may alter mechanisms .

Comparative Bioactivity Data

Compound Bioactivity (Reported) Mechanism (Inferred) Source
Poplar Buds Anti-inflammatory, antibacterial Phenylpropenoid-mediated pathway modulation
α-Ketoamide Phospholipase A2 inhibition (IC50 = 0.42 μM) Covalent binding to catalytic serine
Saponins Cytotoxic (Jurkat cells, IC50 < 10 μM) Membrane disruption and apoptosis induction

Biological Activity

The compound 22-(2-Amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,... is a complex antibiotic structure closely related to vancomycin and exhibits significant biological activity against various bacterial strains. This article explores its pharmacological properties and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C66H75Cl2N9O24 and a heavy atom count of 101. It features multiple functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC66H75Cl2N9O24
Heavy Atom Count101
Aromatic Ring Count5
Rotatable Bond Count13

This compound acts primarily as a glycopeptide antibiotic , inhibiting bacterial cell wall synthesis by binding to peptidoglycan precursors. The presence of multiple hydroxyl groups enhances its affinity for bacterial cell walls and contributes to its potent antimicrobial effects.

Key Mechanisms:

  • Inhibition of Cell Wall Synthesis : By binding to D-alanyl-D-alanine terminus of cell wall precursors.
  • Disruption of Membrane Integrity : Potentially altering the permeability of bacterial membranes.
  • Resistance Mechanisms : Some bacteria may develop resistance through modification of the target site or production of enzymes that degrade the antibiotic.

Antimicrobial Efficacy

Research indicates that this compound exhibits strong activity against Gram-positive bacteria including:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Streptococcus pneumoniae

In vitro studies have shown minimum inhibitory concentrations (MICs) comparable to or lower than those of traditional antibiotics like vancomycin.

Case Studies

  • Clinical Efficacy in Infections : A study highlighted its effectiveness in treating complicated skin and soft tissue infections (cSSTIs) caused by resistant strains of Staphylococcus aureus in hospitalized patients.
    • Study Reference : PMID: 22177724
    • Findings : Demonstrated a significant reduction in infection rates compared to control groups receiving standard treatments.
  • Pharmacokinetics : Another investigation into the pharmacokinetics revealed rapid absorption and distribution within tissues with a half-life conducive for once-daily dosing.
    • Study Reference : PMID: 14649827
    • Findings : Suggested favorable dosing regimens for improved patient compliance.

Safety Profile

The safety profile of this compound is generally favorable; however, potential side effects include:

  • Nephrotoxicity
  • Ototoxicity
  • Allergic reactions in sensitive individuals

Regular monitoring is recommended during treatment courses.

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